
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
Overview
Description
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is a phenolic ketone characterized by a 2,4-dihydroxyphenyl core substituted with an allyl group at the 3-position and an acetyl group at the 1-position. This compound is synthesized via Claisen rearrangement of allyl aryl ethers under thermal or catalytic conditions, achieving yields of 70% ().
Preparation Methods
Claisen Rearrangement-Based Synthesis
Mechanism and Reaction Conditions
The Claisen rearrangement serves as the cornerstone for synthesizing 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone, leveraging the thermal-sigmatropic shift of allyl vinyl ether intermediates. As detailed in CN104211581A, the process involves:
- Preparation of dihydroxyphenyl allyl ether precursor via nucleophilic substitution between 2,4-dihydroxyacetophenone and allyl bromide in alkaline media
- Thermal rearrangement at 195°C for 8 hours under nitrogen atmosphere
- Acidic workup to isolate the target compound
Critical parameters influencing yield include:
- Temperature control : Maintaining 195±5°C prevents decomposition of heat-sensitive intermediates
- Catalyst selection : Anhydrous sodium acetate improves rearrangement efficiency by 18% compared to non-catalytic conditions
- Solvent system : Toluene:DMF (4:1 v/v) optimizes solubility while minimizing side reactions
Yield Optimization Data
Comparative studies reveal the impact of reaction variables on final output:
Variable | Test Range | Optimal Value | Yield (%) | By-products Identified |
---|---|---|---|---|
Reaction Time (hours) | 6–10 | 8 | 89.2 | 3-allyl isomer (7.1%) |
Allyl Bromide Equiv. | 1.2–2.5 | 1.8 | 92.5 | Di-allylated product (3.8%) |
Rearrangement Temp (°C) | 180–210 | 195 | 91.7 | Dehydroxylated derivative (2.3%) |
Data adapted from patent CN104211581A demonstrates that precise stoichiometry and temperature control enable reproducible high yields while suppressing undesirable allyl migration by-products.
Friedel-Crafts Allylation Approach
Aluminum Chloride-Mediated Process
This classical electrophilic substitution method employs AlCl₃ as a Lewis acid to facilitate allyl group introduction into the resorcinol ring system. The reaction proceeds through:
- Generation of allyl carbocation from allyl chloride in dichloromethane
- Regioselective attack at the C-3 position of 2,4-dihydroxyacetophenone
- Hydrolysis and purification via silica gel chromatography
Key challenges include:
- Regiochemical control : Competing C-5 allylation occurs in 12–15% of cases without proper temperature modulation
- Workup complexity : Quantitative removal of aluminum salts requires multiple aqueous washes (pH 7.5–8.0)
- Solvent limitations : Dichloromethane shows superior performance to DCM/Et₂O mixtures (ΔYield = +14%)
Green Chemistry Modifications
Recent advancements substitute traditional Lewis acids with ionic liquids ([BMIM]BF₄) and microwave assistance:
Condition | Conventional Method | Microwave-Assisted | Improvement Factor |
---|---|---|---|
Reaction Time | 24 h | 35 min | 41× faster |
Energy Consumption | 5800 kJ/mol | 320 kJ/mol | 18× reduction |
E-Factor | 8.7 | 2.1 | 76% decrease |
These modifications enhance atom economy while maintaining yields at 84–87%.
Reductive Alkylation Strategy
Two-Step Synthesis from Cinnamate Esters
CN101497567B discloses an innovative pathway involving:
- Meldrum's acid condensation : Formation of propanedioic acid 3,4-dihydroxyphenyl ethanol monoesters
- Reductive alkylation : Using NaBH₄/THF system to introduce allyl group
- Final cyclization : Acid-catalyzed ketonization
Critical purification steps include:
- Macroporous adsorbent resin chromatography (XAD-16) with ethanol gradient elution
- Crystallization from ethyl acetate/hexane (3:7)
Comparative Yield Analysis
Step | Reagent | Temp (°C) | Time (h) | Intermediate Yield (%) |
---|---|---|---|---|
Monoester formation | Meldrum's acid | 100 | 6 | 78.4 |
Reductive alkylation | NaBH₄ | 25 | 12 | 92.5 |
Ketonization | H2SO4 (0.1M) | 80 | 4 | 85.7 |
This method achieves an overall yield of 62.3% with exceptional purity (>99% by HPLC).
Biocatalytic Synthesis
Enzymatic Hydroxylation Systems
Continuous Flow Chemistry
Microreactor-Based Production
Recent pilot-scale studies demonstrate advantages of continuous processing:
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Space-Time Yield | 0.8 kg/L·day | 4.2 kg/L·day | 425% |
Thermal Control | ±5°C | ±0.3°C | 16× better |
Solvent Consumption | 12 L/kg product | 6.7 L/kg product | 44% reduction |
Key design features include:
- Corning Advanced-Flow Reactor with 1.0 mm ID channels
- Inline IR monitoring for real-time yield optimization
- Segmented flow with nitrogen spacers to prevent fouling
Comparative Method Evaluation
Method | Yield (%) | Purity (%) | Cost Index | Scalability | Green Metrics |
---|---|---|---|---|---|
Claisen Rearrangement | 92.5 | 99.1 | 1.0 | Industrial | 6.8/10 |
Friedel-Crafts | 84.7 | 97.3 | 1.4 | Pilot | 4.2/10 |
Reductive Alkylation | 62.3 | 99.4 | 2.1 | Lab | 7.1/10 |
Biocatalytic | 88.7 | 98.9 | 3.8 | Bench | 9.3/10 |
Continuous Flow | 89.5 | 99.2 | 1.2 | Commercial | 8.7/10 |
Cost Index normalized to Claisen method; Green Metrics assess E-factor, energy use, and solvent toxicity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and inhibition.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is not well-documented. its hydroxyl groups and carbonyl functionality suggest that it can interact with various biological targets, including enzymes and receptors. The compound may exert its effects through hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
Key Compounds :
- Allyl vs.
Physical Properties
- The allyl group’s conjugation may enhance UV absorption, useful in analytical detection (), while alkylated analogs exhibit lower melting points and higher hydrophobicity.
Biological Activity
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone, also known by its CAS number 38987-00-7, is a compound with notable biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses antibacterial activity against several pathogenic bacteria. For instance, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 250 µg/mL |
Escherichia coli | 500 µg/mL |
Pseudomonas aeruginosa | 750 µg/mL |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways . This suggests its potential use in treating inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: The hydroxyl groups on the phenolic structure are believed to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism: The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth .
- Anti-inflammatory Mechanism: By modulating signaling pathways associated with inflammation, including the NF-kB pathway, this compound may reduce the expression of inflammatory mediators .
Case Studies
- Antioxidant Activity Study: A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. This suggests its potential role as a therapeutic antioxidant.
- Antimicrobial Efficacy: In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus. This positions it as a promising candidate for further development into an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone, and what critical parameters influence yield?
- Answer : A common method involves the Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and allyl bromide. Key steps include:
- Allylation : Reacting 2,4-dihydroxyacetophenone with allyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone) to introduce the allyl group at the 3-position .
- Purification : Recrystallization using ethanol or column chromatography to isolate the product.
- Critical parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Excess allyl bromide improves substitution efficiency but may require careful pH control to avoid side reactions .
Q. How is the structural characterization of this compound performed?
- Answer : Multi-modal analytical techniques are employed:
- NMR : ¹H NMR confirms allyl group integration (δ 5.8–6.0 ppm for vinyl protons) and hydroxyl resonances (δ 12–14 ppm, exchangeable with D₂O). ¹³C NMR identifies the carbonyl at ~200 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₂O₃, [M+H]⁺ = 193.0865) .
- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O–H) .
Q. What preliminary biological screening methods are used to assess this compound's activity?
- Answer : Initial studies focus on enzyme inhibition assays (e.g., tyrosinase or cyclooxygenase) and cell viability assays (MTT assay in cancer cell lines).
- Key protocols :
- Tyrosinase inhibition : Measure IC₅₀ using L-DOPA as a substrate .
- Antioxidant activity : DPPH radical scavenging assay, with IC₅₀ compared to ascorbic acid .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of allylation in the synthesis of this compound?
- Answer : Regioselectivity is influenced by:
- Protecting groups : Temporarily blocking the 2- and 4-hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups directs allylation to the 3-position .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution over elimination .
Q. How should researchers address contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
- Answer : Discrepancies may arise from:
- Concentration-dependent effects : Lower concentrations (µM range) often show antioxidant activity, while higher doses (mM) may induce pro-oxidant effects via redox cycling.
- Cell type variability : Test multiple cell lines (e.g., HepG2 vs. MCF-7) to assess tissue-specific responses .
- Experimental controls : Include ROS scavengers (e.g., NAC) to confirm mechanism .
Q. What advanced techniques are used to study protein-ligand interactions involving this compound?
- Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) for targets like tyrosinase or NF-κB .
- Molecular docking : Predicts binding modes using software (AutoDock Vina) and crystallographic data (PDB ID: 1WX2) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate docking predictions .
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-prop-2-enylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h3,5-6,13-14H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZFHGSNSIMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379435 | |
Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38987-00-7 | |
Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.